Bromoacetic-13c2 acid

Catalog No.
S1525151
CAS No.
52947-00-9
M.F
C2H3BrO2
M. Wt
140.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetic-13c2 acid

CAS Number

52947-00-9

Product Name

Bromoacetic-13c2 acid

IUPAC Name

2-bromoacetic acid

Molecular Formula

C2H3BrO2

Molecular Weight

140.93 g/mol

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1

InChI Key

KDPAWGWELVVRCH-ZDOIIHCHSA-N

SMILES

C(C(=O)O)Br

Synonyms

1,2-Bromoacetic Acid-13C2; 1,2-Bromoethanoic Acid-13C2;

Canonical SMILES

C(C(=O)O)Br

Isomeric SMILES

[13CH2]([13C](=O)O)Br

The exact mass of the compound Bromoacetic-13c2 acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromoacetic-13C2 acid (CAS 52947-00-9) is a doubly carbon-13 labeled, highly reactive alkylating agent and C2 building block utilized primarily in quantitative mass spectrometry and stable isotope-labeled (SIL) standard synthesis. Featuring an isotopic purity typically exceeding 99 atom % 13C, this compound provides a precise +2 Da mass shift (M+2) compared to its unlabeled counterpart . In procurement and experimental design, it is selected for its dual utility: it acts as a direct heavy-labeling reagent for cysteine residues in proteomics and serves as a fundamental precursor for synthesizing complex 13C2-labeled amino acids, metabolic tracers, and pharmaceutical internal standards[1]. Its high reactivity as an alpha-bromo acid ensures efficient nucleophilic substitution under mild conditions, making it a reliable staple in both analytical and synthetic workflows.

Substituting Bromoacetic-13C2 acid with unlabeled bromoacetic acid or mono-13C labeled analogs fundamentally compromises quantitative analytical workflows. Unlabeled bromoacetic acid adds a standard carboxymethyl group (+58 Da), which cannot be distinguished from endogenous modifications or unspiked baseline samples in mass spectrometry [1]. While mono-labeled variants (e.g., Bromoacetic-1-13C acid) offer a +1 Da mass shift, this M+1 signal frequently overlaps with the natural 13C isotopic envelope of peptides and metabolites, leading to high background noise and quantification errors . Furthermore, in nuclear magnetic resonance (NMR) metabolic tracing, mono-labeled and unlabeled forms lack the adjacent 13C-13C nuclei required to generate scalar J-coupling patterns, rendering them incapable of tracing intact C2-unit incorporation in complex biosynthetic pathways .

Precise Mass Shift in Proteomic Cysteine Alkylation

In quantitative bottom-up proteomics, the alkylation of cysteine residues is a standard preparative step. Using Bromoacetic-13C2 acid introduces a 13C2-carboxymethyl group, resulting in an exact +60.01 Da mass shift per alkylation site. In contrast, the unlabeled bromoacetic acid baseline yields a +58.00 Da shift . This +2.01 Da difference allows the heavy-labeled peptide to be distinctly resolved from the light peptide's M+0 and M+1 natural isotopic peaks in high-resolution mass spectrometry.

Evidence DimensionMass shift per alkylated cysteine residue
Target Compound Data+60.01 Da (M+2)
Comparator Or Baseline+58.00 Da (Unlabeled bromoacetic acid)
Quantified Difference+2.01 Da mass resolution advantage
ConditionsPeptide alkylation prior to LC-MS/MS analysis

This exact mass differentiation is required to create reliable heavy/light internal standards for multiplexed protein quantification.

Precursor Suitability for Heavy-Isotope Standard Synthesis

Bromoacetic-13C2 acid serves as a critical C2 synthon for synthesizing complex stable-isotope-labeled standards, such as 13C2-labeled phytosiderophores and non-proteinogenic amino acids. When used to synthesize 13C2-allyl glycine, the M+2 mass shift is preserved in the final complex molecule, whereas substituting with a mono-13C precursor yields only an M+1 shift [1]. In environmental rhizosphere tracing, the M+2 shift provides a significantly higher signal-to-noise ratio by escaping the natural 1.1% 13C background of complex soil matrices.

Evidence DimensionDownstream mass shift in synthesized internal standards
Target Compound DataM+2 mass shift preserved in final product
Comparator Or BaselineM+1 mass shift (using mono-13C bromoacetic acid)
Quantified Difference1 Da additional mass separation from natural matrix background
ConditionsPhase-transfer catalyzed alkylation for amino acid synthesis

Procuring the fully labeled C2 precursor is essential for synthesizing custom internal standards that require high signal-to-noise differentiation in complex biological or environmental matrices.

Intact C2-Unit Tracing via NMR Scalar Coupling

In metabolic pathway elucidation, tracing the intact incorporation of a two-carbon unit requires observing carbon-carbon connectivity. Bromoacetic-13C2 acid possesses two adjacent 13C nuclei, which exhibit a strong one-bond scalar coupling (1J_CC ≈ 50-60 Hz) in 13C NMR spectra . Mono-labeled comparators like Bromoacetic-1-13C acid lack an adjacent 13C nucleus, producing only a singlet resonance without 13C-13C coupling.

Evidence Dimension13C-13C scalar coupling (1J_CC) availability
Target Compound DataExhibits 1J_CC coupling (multiplet splitting)
Comparator Or BaselineNo 13C-13C coupling (singlet resonance for Bromoacetic-1-13C acid)
Quantified DifferencePresence vs. absence of ~50-60 Hz J-coupling
Conditions13C NMR spectroscopy of labeled metabolites

The presence of 13C-13C coupling allows researchers to definitively prove that the entire C2 unit was incorporated intact during biosynthesis, rather than being cleaved and reassembled.

Multiplexed Quantitative Proteomics

Leveraging its precise +2.01 Da mass shift per alkylation event, Bromoacetic-13C2 acid is utilized to generate heavy-labeled peptide internal standards. By selectively carboxymethylating cysteines in a target sample and mixing it with an unlabeled baseline sample, researchers can perform highly accurate relative protein quantification via LC-MS/MS without the isotopic overlap issues associated with mono-labeled reagents .

Synthesis of Custom Stable Isotope-Labeled (SIL) APIs and Metabolites

As a highly reactive, fully labeled C2 building block, it is heavily procured for the organic synthesis of custom internal standards. It is a proven precursor for synthesizing 13C2-labeled non-proteinogenic amino acids, phytosiderophores, and pharmaceutical compounds, ensuring the final product retains an M+2 mass shift for robust downstream analytical tracking [1].

NMR-Based Metabolic Pathway Elucidation

Due to its intact 13C-13C spin system, this compound is applied in metabolic feeding studies. When introduced into microbial or plant cultures, the resulting 13C-13C scalar coupling patterns allow structural biologists to map complex biosynthetic pathways and confirm the intact transfer of the C2 moiety into downstream metabolites using 2D NMR techniques.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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